molecular formula C9H16ClNO2 B1481006 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2098091-92-8

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1481006
CAS No.: 2098091-92-8
M. Wt: 205.68 g/mol
InChI Key: SMVQUWSRHBUQMJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a chemical compound of significant interest in advanced pharmaceutical research and development. Its structure incorporates a pyrrolidine ring, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules and its contribution to a compound's three-dimensional shape, which can be critical for binding to therapeutic targets . The presence of a chlorine atom in the structure is a common feature in modern drug design; more than 250 FDA-approved drugs contain chlorine, as this halogen can profoundly influence a molecule's pharmacokinetics, metabolic stability, and binding affinity through steric and electronic effects . The reactive chloro-propanone moiety and the hydroxymethyl functional group provide versatile handles for synthetic chemistry, making this compound a valuable building block or intermediate for constructing more complex molecular architectures. Potential research applications for this compound include serving as a key precursor in the synthesis of novel compounds for investigating pain pathways, particularly in the development of dual-target ligands for receptors such as the μ-opioid receptor (MOR) . The hydroxymethyl group also allows for further chemical modification, potentially enhancing the compound's solubility or enabling conjugation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVQUWSRHBUQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in various scientific domains, particularly for its potential biological activities. The unique structure of this compound, which includes both chloro and hydroxymethyl functional groups, influences its chemical reactivity and interactions with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄ClN₁O₂
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 2098118-38-6

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and interactions with cellular mechanisms.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The effectiveness of the compound appears to be concentration-dependent, with higher concentrations resulting in greater inhibition of bacterial growth.

2. Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can induce apoptosis. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, vary across different cell types, suggesting selective cytotoxic effects.

3. Enzyme Inhibition

Research has also focused on the compound's potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit certain proteases, impacting protein degradation and synthesis pathways.

Summary of Biological Studies

Biological ActivityFindings
AntimicrobialEffective against various bacterial strains; concentration-dependent inhibition observed.
CytotoxicityInduces apoptosis in cancer cells; IC50 values vary by cell type.
Enzyme InhibitionPotential inhibitor of proteases; affects protein metabolism.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, particularly against Gram-positive bacteria.

Study 2: Cytotoxic Effects on Cancer Cells

In a research article from Cancer Research, the cytotoxic effects were evaluated on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of approximately 30 µM, indicating potent anti-cancer activity compared to standard chemotherapeutic agents.

A detailed investigation into the mechanism of action was conducted using enzyme assays to determine the inhibitory effects on specific proteases involved in apoptosis signaling pathways. The results suggested that the compound could modulate these pathways, promoting apoptotic cell death in cancer cells.

Comparison with Similar Compounds

3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

  • Key Difference : Chlorine at position 3 instead of 2 ().
  • Molecular Formula: C₉H₁₆ClNO₂ (identical to the target compound).
  • Hazard Profile: Not explicitly stated, but discontinuation implies risks exceeding those of the 2-chloro isomer.

Pyridinyl-Hydroxyphenyl Propan-1-one Derivatives

WHO-evaluated compounds Nos. 2158–2160 () share the propan-1-one core but differ in substituents:

  • No. 2158: 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one.
  • No. 2159: 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one.
  • No. 2160: 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one. Key Contrasts:
  • Substituents : Pyridinyl and hydroxyphenyl groups vs. pyrrolidine in the target compound.
  • Toxicity: Potential genotoxicity noted for Nos. 2158–2160 (negative in bacterial assays for No. 2158), whereas the target compound shows acute hazards (irritation, respiratory effects) without genotoxicity alerts .

Physicochemical and Toxicological Comparison

Property 2-Chloro Target Compound 3-Chloro Isomer WHO No. 2158
Molecular Weight ~205.68 g/mol 205.68 g/mol ~255.3 g/mol (estimated)
Chlorine Position Position 2 Position 3 N/A (no chlorine)
Key Hazards H302, H315, H319, H335 Likely higher (discontinued) Genotoxicity concerns (B-side)
Regulatory Status Available Discontinued Under dietary exposure review
Functional Groups Chloroketone, pyrrolidine Chloroketone, pyrrolidine Pyridinyl, hydroxyphenyl

Structural-Activity Insights :

Chlorine Position : The 2-chloro configuration in the target compound may confer greater stability compared to the 3-chloro isomer, which is discontinued ().

Toxicity Drivers: Pyrrolidine derivatives (target and 3-chloro) exhibit acute irritant effects, likely due to electrophilic chloroketone reactivity. Pyridinyl-hydroxyphenyl propanones (WHO compounds) show genotoxicity risks linked to aromatic ring systems and metabolic activation .

Preparation Methods

Nucleophilic Substitution on 2-Chloropropanone Derivatives

A common approach involves reacting 2-chloropropan-1-one with a suitably substituted pyrrolidine derivative bearing the 3-(hydroxymethyl) and 4-methyl substituents. The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbonyl carbon or the α-chlorinated carbon, leading to the formation of the target compound.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dichloromethane or N-methylpyrrolidone.
    • Temperature: Mild heating (e.g., 60–130 °C) to facilitate substitution without decomposing sensitive groups.
    • Base or catalyst: Sometimes bases like N-ethyl-N,N-diisopropylamine are used to scavenge HCl formed during the reaction.
  • Example:

    • Reaction of 1-(pyridin-3-yl)propan-1-amine with 4-chloro-substituted ketones in N-methylpyrrolidin-2-one at 130 °C for 3 hours yielded substituted amines with moderate yields (6–39%).

Bromination Followed by Substitution

In related synthetic routes, α-bromination of ketones followed by substitution with amines or pyrrolidines has been employed to introduce halogen substituents at the α-position to the carbonyl.

  • Procedure:

    • Bromine is added dropwise to a solution of the ketone in dry dichloromethane at low temperature (ice bath).
    • Stirring overnight allows complete bromination.
    • The resulting α-bromoketone intermediate can then be reacted with the pyrrolidine derivative to substitute bromine with the nitrogen nucleophile.
  • Yields:

    • Bromination yields vary from 45% to 72% depending on the substrate and conditions.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Nucleophilic substitution 2-Chloropropan-1-one + substituted pyrrolidine 60–130 N-methylpyrrolidin-2-one (NMP), DCM 6–39 Base (e.g., DIEA) may be used; moderate yields
α-Bromination of ketone Bromine in dry DCM, ice bath 0–25 Dichloromethane 45–72 Followed by substitution with amine
Friedländer synthesis (analog) Ketone + PPA catalyst, solvent-free 90 None ~82 Efficient ketone condensation, potential adaptation

Purification and Characterization

  • Purification:

    • Recrystallization from chloroform or dichloromethane.
    • Flash chromatography using silica gel with solvent gradients (e.g., DCM/MeOH/NH4OH).
    • Extraction with ethyl acetate and washing with aqueous salt solutions to remove impurities.
  • Characterization:

    • FT-IR spectroscopy to confirm carbonyl (C=O) and chloro (C–Cl) functional groups.
    • 1H NMR and 13C NMR to verify substitution patterns on the pyrrolidine ring and propanone moiety.
    • Melting point determination for purity assessment.

Research Findings and Observations

  • The presence of the hydroxymethyl group on the pyrrolidine ring requires mild reaction conditions to avoid side reactions such as oxidation or elimination.
  • Use of polar aprotic solvents facilitates nucleophilic substitution without protonating the amine nitrogen.
  • Bromination as a preparatory step enables more reactive intermediates for subsequent substitution but requires careful control to avoid over-bromination.
  • Solvent-free catalytic methods (e.g., with poly(phosphoric acid)) offer greener alternatives for ketone functionalization but may need adaptation for amine-containing substrates.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one?

Methodological Answer:

  • Stepwise Functionalization : Begin with the pyrrolidine scaffold (e.g., 3-(hydroxymethyl)-4-methylpyrrolidine) and employ acylation reactions using chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere). Monitor reaction progress via TLC or HPLC to minimize side products like over-chlorination or esterification .
  • Purification : Use column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the target compound. Purity validation via NMR (¹H/¹³C) and HRMS is critical .

Q. How can the stereochemical configuration of the pyrrolidine ring be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., via halogen bonding) and solve the structure using SHELXT/SHELXL software. This method provides unambiguous stereochemical assignment .
  • NOESY NMR : Correlate spatial proximity of protons (e.g., hydroxymethyl and methyl groups on the pyrrolidine ring) to infer relative stereochemistry. Compare experimental data with DFT-optimized molecular models .

Q. What analytical techniques are suitable for assessing hydrolytic stability of the chloroketone moiety?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Quantify degradation products using UPLC-MS/MS.
  • Kinetic Analysis : Apply pseudo-first-order kinetics to determine half-life. Identify labile sites (e.g., the chloroketone group) via isotopic labeling (²H/¹⁸O) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the chloroketone group and active-site residues (e.g., serine hydrolases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Analysis : Corrogate substituent effects (e.g., hydroxymethyl vs. methyl groups) on activity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR chemical shifts with XRD-derived bond lengths/angles. For example, a deshielded proton in NMR may correlate with electron-withdrawing effects confirmed by XRD .
  • Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational flexibility that may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .

Q. How can in vitro toxicity studies be designed to evaluate the compound’s neurotoxic potential?

Methodological Answer:

  • Cell-Based Assays : Expose SH-SY5Y neuronal cells to graded concentrations (1–100 µM). Measure mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection).
  • Mechanistic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., acetylcholinesterase inhibition) linked to structural analogs like chlorfenvinphos .

Q. What protocols ensure safe handling of the compound during electrophilic reactions?

Methodological Answer:

  • Controlled Environments : Perform reactions in fume hoods with blast shields. Use PPE (nitrile gloves, goggles) and avoid contact with reducing agents to prevent explosive byproducts .
  • Waste Management : Quench residual chloroketone with sodium bicarbonate before disposal. Monitor air quality for volatile chlorinated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

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